![molecular formula C16H28N2O6 B2711819 Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2177259-22-0](/img/structure/B2711819.png)
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the CAS Number: 1031927-14-6 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a powder that is stored at room temperature . It has a molecular weight of 254.37 .Aplicaciones Científicas De Investigación
Overview of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate are crucial in various industries for extending the shelf life of products by inhibiting oxidative reactions. Recent studies focus on their environmental occurrence, human exposure, and toxicity, highlighting the detection of SPAs in different matrices and their effects on human health. Future research directions include exploring novel SPAs with lower toxicity and better environmental compatibility (Runzeng Liu & S. Mabury, 2020).
Nonchromatographic Bioseparation Technologies
The application of nonchromatographic bioseparation technologies, such as three-phase partitioning (TPP), is gaining attention for the separation and purification of bioactive molecules. These techniques are relevant for the extraction of compounds from natural sources, including tert-butyl-based compounds, for use in food, cosmetics, and medicine. The review discusses the mechanisms and applications of TPP, offering insights into future developments in bioseparation technologies (Jingkun Yan et al., 2018).
Microbial Degradation of Fuel Oxygenates
The degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), involves microbial processes under various redox conditions. This review provides an in-depth analysis of the aerobic degradation pathways and the role of microorganisms in the decomposition of these compounds. It emphasizes the need for further research on in situ degradation rates and anoxic degradation pathways (T. Schmidt et al., 2004).
Terpenoids and Anti-Cancer Effects
Terpenoids, including derivatives of tert-butyl compounds, have been identified for their diverse biological properties, including anti-tumor effects. This review focuses on terpenoids' roles in inducing autophagy in cancer cells, highlighting the complex signaling pathways involved and the potential therapeutic implications for cancer treatment (Chirine El-Baba et al., 2021).
Environmental Biodegradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include tert-butyl-based compounds, are of concern due to their persistence and toxicological profiles in the environment. This review discusses the microbial degradation pathways, the potential for environmental defluorination, and the identification of degradation intermediates, pointing towards gaps in knowledge and future research directions (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLJSJUAXBJLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetate](/img/structure/B2711737.png)
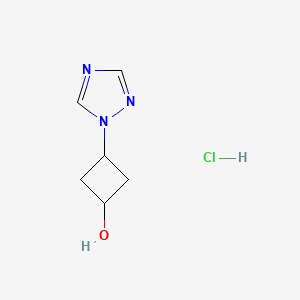
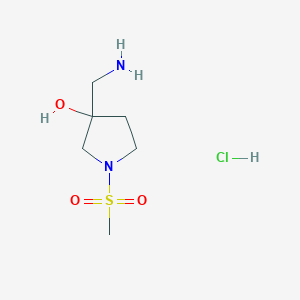
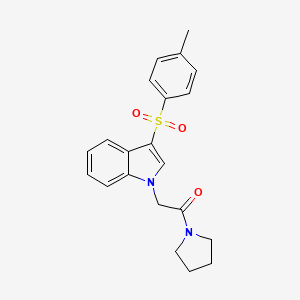
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2711743.png)
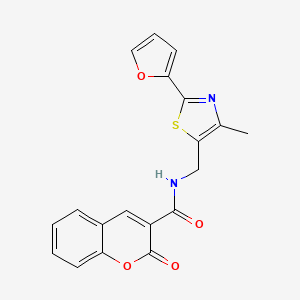
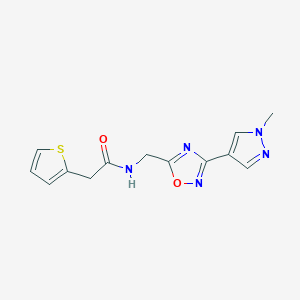

![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)
![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)
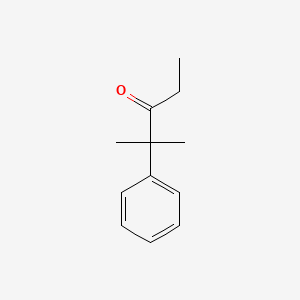
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)